4,6,8-Trihydroxy-3a,12a-dihydroanthra[2,3-b]furo[3,2-d]furan-5,10-dione

Catalog No.
S546708
CAS No.
6807-96-1
M.F
C18H10O7
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6,8-Trihydroxy-3a,12a-dihydroanthra[2,3-b]furo[3...

CAS Number

6807-96-1

Product Name

4,6,8-Trihydroxy-3a,12a-dihydroanthra[2,3-b]furo[3,2-d]furan-5,10-dione

IUPAC Name

2,16,18-trihydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaene-13,20-dione

Molecular Formula

C18H10O7

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C18H10O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h1-5,7,18-20,23H

InChI Key

SJNDYXPJRUTLNW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Versicolorin A; Versicolorin.

Canonical SMILES

C1=COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Isomeric SMILES

C1=CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

The exact mass of the compound Versicolorin A is 338.0427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 274542. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Versicolorin A (4,6,8-Trihydroxy-3a,12a-dihydroanthra[2,3-b]furo[3,2-d]furan-5,10-dione) is a critical anthraquinone-fused bisfuranoid intermediate in the biosynthesis of highly toxic aflatoxins and sterigmatocystin [1]. Featuring a reactive 2,3-double bond in its terminal dihydrobisfuran ring, it serves as a primary analytical standard for early-stage mycotoxin detection and a highly specific substrate for studying the enzymatic pathways of Aspergillus species [2]. In procurement contexts, it is prioritized by food safety laboratories and toxicologists as a stable precursor model that allows for the precise mapping of aflatoxin biosynthesis inhibition, genotoxicity mechanisms, and early agricultural contamination before the final aflatoxin cascade occurs .

Substituting Versicolorin A with its close analog Versicolorin B or downstream metabolites like Sterigmatocystin fundamentally compromises both toxicological assays and biosynthetic pathway mapping. Versicolorin B lacks the critical 2,3-double bond in the terminal furan ring, resulting in a drastically reduced capacity to form DNA-reactive epoxides, thereby altering its mutagenic profile and cellular cytotoxicity [1]. Furthermore, in enzymatic studies, Versicolorin A is the exclusive substrate for the specific oxidases and reductases (such as AflN and AflM) that catalyze the Baeyer-Villiger oxidation required to form the xanthone ring of demethylsterigmatocystin [2]. Utilizing generic aflatoxin mixtures or downstream analogs fails to isolate this specific pre-xanthone biosynthetic bottleneck, rendering them useless for targeted inhibitor screening or early-indicator analytical workflows.

Cytotoxicity and Genotoxicity Differentiation via Bisfuran Double Bond

The presence of the 2,3-double bond in the dihydrobisfuran ring of Versicolorin A drives significantly higher cytotoxicity compared to its saturated analog, Versicolorin B. In cell proliferation assays using human adenocarcinoma lung cells (A549), Versicolorin A demonstrated an IC50 of 109 ± 3.5 μM, whereas Versicolorin B exhibited a much weaker IC50 of 172 ± 4 μM [1]. This quantitative difference highlights the necessity of using the exact Versicolorin A structure when modeling the genotoxic potential of aflatoxin precursors, as the double bond is essential for the formation of reactive epoxides that mediate DNA damage.

Evidence DimensionCellular Cytotoxicity (IC50 in A549 cells)
Target Compound Data109 ± 3.5 μM (Versicolorin A)
Comparator Or Baseline172 ± 4 μM (Versicolorin B)
Quantified DifferenceVersicolorin A exhibits an IC50 approximately 36% lower (more cytotoxic) than Versicolorin B.
ConditionsMTT cell proliferation assay in human adenocarcinoma lung cells (A549)

Procuring the precise unsaturated bisfuranoid (Versicolorin A) is critical for accurately modeling the DNA-binding and cytotoxic mechanisms of aflatoxin precursors, which saturated analogs fail to replicate.

Enzymatic Substrate Specificity in Aflatoxin Biosynthesis

Versicolorin A is the obligate substrate for the conversion to demethylsterigmatocystin, a reaction catalyzed by specific enzymes including the Baeyer-Villiger oxidase (AflY/HypA) and associated oxidoreductases. Disruption of the aflY gene in Aspergillus parasiticus results in the exclusive accumulation of Versicolorin A, halting the production of downstream aflatoxins AFB1 and AFG1 [1]. Using downstream metabolites like Sterigmatocystin or Aflatoxin B1 bypasses this critical anthraquinone-to-xanthone ring conversion step, making Versicolorin A the required standard for evaluating specific inhibitors of this biosynthetic bottleneck.

Evidence DimensionSubstrate Accumulation upon aflY Gene Disruption
Target Compound DataExclusive accumulation of Versicolorin A
Comparator Or BaselineAflatoxin B1 and AFG1 (production completely halted)
Quantified Difference100% dependency on Versicolorin A as the pre-xanthone intermediate for downstream conversion.
ConditionsAspergillus parasiticus transformants with disrupted aflY (hypA) gene

For researchers developing targeted anti-mycotoxin fungicides, Versicolorin A is the mandatory substrate standard to validate the inhibition of the crucial anthraquinone-cleavage enzymes.

Early Indicator Efficacy in Analytical Mycotoxin Screening

In food safety and agricultural screening, Versicolorin A serves as a highly sensitive early indicator of aflatoxigenic fungal contamination. Analytical studies demonstrate that Versicolorin A can be detected and quantified as a precursor even when mature Aflatoxin B1 levels remain below the limit of detection (

Evidence DimensionDetection Timing and Precursor Accumulation
Target Compound DataDetectable as an early contamination indicator
Comparator Or BaselineAflatoxin B1 (often <LOD during early fungal colonization)
Quantified DifferenceEnables positive identification of aflatoxigenic pathways prior to mature toxin synthesis.
ConditionsLC-MS/MS multi-mycotoxin screening in agricultural feed and grain samples

Procuring Versicolorin A as an analytical standard allows food safety testing facilities to implement early-warning detection protocols before terminal aflatoxins reach regulated limits.

Analytical Standard for Early-Warning Mycotoxin Screening

Used in LC-MS/MS and HPLC panels by food safety laboratories to detect early-stage Aspergillus contamination in grains and feed before the final, highly regulated aflatoxins (AFB1/AFG1) are synthesized .

Substrate for Mycotoxin Biosynthesis Inhibitor Screening

Employed in biochemical assays targeting the AflY, AflN, and AflM enzymes to discover novel agricultural fungicides that block the conversion of anthraquinones to xanthones in the aflatoxin pathway [1].

Toxicological Modeling of Bisfuranoid Genotoxicity

Utilized in in vitro comet assays, micronucleus tests, and cellular toxicity models to study the specific DNA-adduct formation mechanisms driven by the 2,3-double bond of the dihydrobisfuran ring, serving as a safer but mechanistically accurate proxy for Aflatoxin B1 [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

338.04265265 Da

Monoisotopic Mass

338.04265265 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DU1M9U6126

Wikipedia

Versicolorin a

Dates

Last modified: 02-18-2024
1: Liu D, Zhang S, Wang H, Yang M, Yao D, Xie C. Versicolorin A is a Potential Indicator of Aflatoxin Contamination in the Granary-Stored Corn. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Jan 16. doi: 10.1080/19440049.2017.1419579. [Epub ahead of print] PubMed PMID: 29337658.
2: Conradt D, Schätzle MA, Haas J, Townsend CA, Müller M. New Insights into the Conversion of Versicolorin A in the Biosynthesis of Aflatoxin B1. J Am Chem Soc. 2015 Sep 2;137(34):10867-9. doi: 10.1021/jacs.5b06770. Epub 2015 Aug 19. PubMed PMID: 26266881; PubMed Central PMCID: PMC4780671.
3: Wu YZ, Lu FP, Jiang HL, Tan CP, Yao DS, Xie CF, Liu DL. The furofuran-ring selectivity, hydrogen peroxide-production and low Km value are the three elements for highly effective detoxification of aflatoxin oxidase. Food Chem Toxicol. 2015 Feb;76:125-31. doi: 10.1016/j.fct.2014.12.004. Epub 2014 Dec 19. PubMed PMID: 25533793.
4: Chettri P, Ehrlich KC, Cary JW, Collemare J, Cox MP, Griffiths SA, Olson MA, de Wit PJ, Bradshaw RE. Dothistromin genes at multiple separate loci are regulated by AflR. Fungal Genet Biol. 2013 Feb;51:12-20. doi: 10.1016/j.fgb.2012.11.006. Epub 2012 Dec 1. PubMed PMID: 23207690.
5: Jakšić D, Puel O, Canlet C, Kopjar N, Kosalec I, Klarić MŠ. Cytotoxicity and genotoxicity of versicolorins and 5-methoxysterigmatocystin in A549 cells. Arch Toxicol. 2012 Oct;86(10):1583-91. doi: 10.1007/s00204-012-0871-x. Epub 2012 May 31. PubMed PMID: 22648070.
6: Linz JE, Chanda A, Hong SY, Whitten DA, Wilkerson C, Roze LV. Proteomic and biochemical evidence support a role for transport vesicles and endosomes in stress response and secondary metabolism in Aspergillus parasiticus. J Proteome Res. 2012 Feb 3;11(2):767-75. doi: 10.1021/pr2006389. Epub 2011 Dec 5. PubMed PMID: 22103394; PubMed Central PMCID: PMC3272149.
7: Zhang Y, Wu A, Xu X, Yan Y. Geometric dependence of the B3LYP-predicted magnetic shieldings and chemical shifts. J Phys Chem A. 2007 Sep 27;111(38):9431-7. Epub 2007 Aug 14. PubMed PMID: 17696331.
8: Cary JW, OBrian GR, Nielsen DM, Nierman W, Harris-Coward P, Yu J, Bhatnagar D, Cleveland TE, Payne GA, Calvo AM. Elucidation of veA-dependent genes associated with aflatoxin and sclerotial production in Aspergillus flavus by functional genomics. Appl Microbiol Biotechnol. 2007 Oct;76(5):1107-18. Epub 2007 Jul 24. PubMed PMID: 17646985.
9: Cary JW, Ehrlich KC, Bland JM, Montalbano BG. The aflatoxin biosynthesis cluster gene, aflX, encodes an oxidoreductase involved in conversion of versicolorin A to demethylsterigmatocystin. Appl Environ Microbiol. 2006 Feb;72(2):1096-101. PubMed PMID: 16461654; PubMed Central PMCID: PMC1392920.
10: Ehrlich KC, Montalbano B, Boué SM, Bhatnagar D. An aflatoxin biosynthesis cluster gene encodes a novel oxidase required for conversion of versicolorin a to sterigmatocystin. Appl Environ Microbiol. 2005 Dec;71(12):8963-5. PubMed PMID: 16332900; PubMed Central PMCID: PMC1317430.
11: Shier WT, Lao Y, Steele TW, Abbas HK. Yellow pigments used in rapid identification of aflatoxin-producing Aspergillus strains are anthraquinones associated with the aflatoxin biosynthetic pathway. Bioorg Chem. 2005 Dec;33(6):426-38. Epub 2005 Nov 2. PubMed PMID: 16260026.
12: Henry KM, Townsend CA. Ordering the reductive and cytochrome P450 oxidative steps in demethylsterigmatocystin formation yields general insights into the biosynthesis of aflatoxin and related fungal metabolites. J Am Chem Soc. 2005 Mar 23;127(11):3724-33. PubMed PMID: 15771506.
13: Henry KM, Townsend CA. Synthesis and fate of o-carboxybenzophenones in the biosynthesis of aflatoxin. J Am Chem Soc. 2005 Mar 16;127(10):3300-9. PubMed PMID: 15755146.
14: Wilkinson HH, Ramaswamy A, Sim SC, Keller NP. Increased conidiation associated with progression along the sterigmatocystin biosynthetic pathway. Mycologia. 2004 Nov-Dec;96(6):1190-8. PubMed PMID: 21148941.
15: Calvo AM, Bok J, Brooks W, Keller NP. veA is required for toxin and sclerotial production in Aspergillus parasiticus. Appl Environ Microbiol. 2004 Aug;70(8):4733-9. PubMed PMID: 15294809; PubMed Central PMCID: PMC492383.
16: Chang PK, Yabe K, Yu J. The Aspergillus parasiticus estA-encoded esterase converts versiconal hemiacetal acetate to versiconal and versiconol acetate to versiconol in aflatoxin biosynthesis. Appl Environ Microbiol. 2004 Jun;70(6):3593-9. PubMed PMID: 15184162; PubMed Central PMCID: PMC427728.
17: Yabe K, Chihaya N, Hamamatsu S, Sakuno E, Hamasaki T, Nakajima H, Bennett JW. Enzymatic conversion of averufin to hydroxyversicolorone and elucidation of a novel metabolic grid involved in aflatoxin biosynthesis. Appl Environ Microbiol. 2003 Jan;69(1):66-73. PubMed PMID: 12513978; PubMed Central PMCID: PMC152417.
18: Takahashi T, Chang PK, Matsushima K, Yu J, Abe K, Bhatnagar D, Cleveland TE, Koyama Y. Nonfunctionality of Aspergillus sojae aflR in a strain of Aspergillus parasiticus with a disrupted aflR gene. Appl Environ Microbiol. 2002 Aug;68(8):3737-43. PubMed PMID: 12147467; PubMed Central PMCID: PMC124037.
19: Bradshaw RE, Bhatnagar D, Ganley RJ, Gillman CJ, Monahan BJ, Seconi JM. Dothistroma pini, a forest pathogen, contains homologs of aflatoxin biosynthetic pathway genes. Appl Environ Microbiol. 2002 Jun;68(6):2885-92. PubMed PMID: 12039746; PubMed Central PMCID: PMC123981.
20: Chen RS, Tsay JG, Huang YF, Chiou RY. Polymerase chain reaction-mediated characterization of molds belonging to the Aspergillus flavus group and detection of Aspergillus parasiticus in peanut kernels by a multiplex polymerase chain reaction. J Food Prot. 2002 May;65(5):840-4. PubMed PMID: 12030297.

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